

Toxicological Profile of Maleic Hydrazide-d2: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Maleic hydrazide-d2	
Cat. No.:	B15599088	Get Quote

Disclaimer: Specific toxicological data for **Maleic hydrazide-d2**, the deuterated form of Maleic hydrazide, is not readily available in published literature. This document provides a comprehensive toxicological profile of the non-deuterated parent compound, Maleic hydrazide. The toxicological properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. The primary difference lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to slower metabolic processing. This may alter the pharmacokinetics but is unlikely to introduce new toxicological endpoints. The information presented here should be considered as a surrogate profile for **Maleic hydrazide-d2** is primarily used as a tracer or internal standard in analytical and research settings[1][2][3].

Executive Summary

Maleic hydrazide is a systemic plant growth regulator and herbicide with low acute toxicity in mammals.[4][5] The primary concerns historically associated with its use were related to potential genotoxicity and carcinogenicity, which have been largely attributed to the presence of hydrazine, an impurity in older formulations.[6][7] Current formulations have strict limits on hydrazine content (< 1-15 ppm), and studies on purified maleic hydrazide have generally not shown carcinogenic effects.[6][8][9][10] The genotoxic potential appears to be more pronounced in plant systems than in mammals.[4][11][12] It is not considered a skin sensitizer and is only slightly irritating to the skin and eyes.[5]

Chemical and Physical Properties



Maleic hydrazide exhibits keto-enol tautomerism, existing predominantly in the monohydroxy-monoketo form in both solid state and solution.[6][13]

Property	Value	Reference
Chemical Formula	C4H4N2O2	[6]
Molecular Weight	112.09 g/mol	[14]
Appearance	Odorless white crystalline solid	[6][15]
Water Solubility	4,507 - 6,000 mg/L at 25°C	[15][16]
Melting Point	298 - 300 °C	[6]
рКа	5.62	[6]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that maleic hydrazide is rapidly absorbed and excreted, primarily unmetabolized, in the urine.[5] Following a single intravenous dose in rats, over 90% of the dose was recovered, with less than 1% found in exhaled air.[5] Tissue residues are generally low, representing less than 1% of the administered dose after seven days, with the highest concentrations found in the liver and kidney.[5][17]

Acute Toxicity

Maleic hydrazide exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure. [5] The World Health Organization (WHO) has classified it as unlikely to present an acute hazard in normal use. [5]

Route	Species	LD50 / LC50	Reference
Oral	Rat	3,800 - 6,800 mg/kg	[9][16]
Dermal	Rabbit	> 4,000 mg/kg	[5][16]
Inhalation	Rat	> 20,000 mg/m³ (> 20 mg/L)	[5][16]



Symptoms of acute exposure can include irritation of the nose, throat, eyes, and skin.[9]

Irritation and Sensitization

- Skin Irritation: Causes skin irritation.[14][16][18]
- Eye Irritation: Causes serious eye irritation.[14][16][18]
- Skin Sensitization: Not found to be a skin sensitizer.[5]

Genotoxicity

The genotoxicity of maleic hydrazide has produced mixed results. It is known to be a chromosome-breaking agent in higher plants.[4][11][12][19] In mammalian and bacterial systems, the results are less consistent. Early findings of mutagenicity may have been confounded by the presence of hydrazine impurities.[6]

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[16]
Sister Chromatid Exchange	Hamster ovary cells	Negative	[16]
Sister Chromatid Exchange	Human lymphocytes	Positive	[20]
Chromosome Aberrations	Human lymphocytes	Positive (at high concentrations)	[20]
Micronucleus Test	Human lymphocytes	Positive (at high concentrations)	[20]
Comet Assay	Tobacco and Field Beans	Negative (despite being mutagenic and clastogenic in the same systems)	[11]



Carcinogenicity

The International Agency for Research on Cancer (IARC) has not classified maleic hydrazide as a probable, possible, or confirmed human carcinogen.[16] Early studies suggesting carcinogenic potential are now largely believed to have been due to contamination with hydrazine, a known carcinogen.[4][6][7] Carcinogenicity studies in rats and mice using maleic hydrazide with minimal hydrazine content did not show an increase in tumor incidence.[7][10]

Species	Route	Conclusion	Reference
Rat	Dietary	Not carcinogenic	[7]
Mouse	Parenteral	Not carcinogenic (with purified MH)	[6][7]

Reproductive and Developmental Toxicity

Available studies have not indicated significant reproductive or developmental toxicity.

- Reproductive Toxicity: In a two-generation study in rats, no adverse effects on reproductive parameters were observed. The No-Observed-Adverse-Effect Level (NOAEL) was 10,000 ppm (equal to 770 mg/kg bw/day), based on slight kidney effects at the highest dose.[5]
- Developmental Toxicity: A study in rats given up to 1000 mg/kg bw/day by gavage during gestation showed no clear evidence of effects on the fetus or maternal toxicity.[5]

Mechanism of Action and Signaling Pathways

The primary mode of action of maleic hydrazide in plants is the inhibition of cell division, which it achieves by acting as a uracil antimetabolite.[8][10] It is absorbed by the plant and translocated to meristematic tissues (areas of active cell division) where it exerts its effect.[6] It is also suggested to inhibit the synthesis of nucleic acids and proteins in both plant and animal tumor cells.[1][4]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, based on regulatory guidelines and published literature, the general methodologies are as follows:







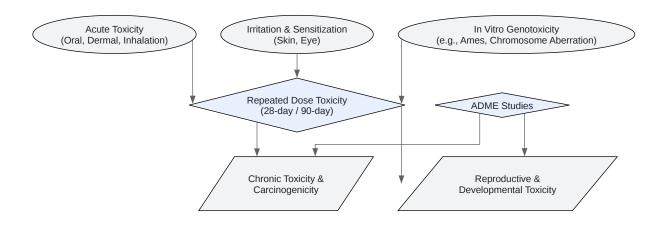
Ames Test (Bacterial Reverse Mutation Assay) This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine. The protocol involves exposing the bacteria to different concentrations of the test substance (maleic hydrazide) with and without a metabolic activation system (S9 fraction from rat liver). The substance's mutagenic potential is assessed by counting the number of revertant colonies that can grow on a histidine-deficient medium. A negative result, as reported for maleic hydrazide, indicates it does not cause point mutations in these bacterial strains.[16]

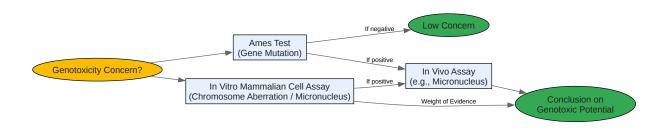
In Vitro Mammalian Chromosome Aberration Test This assay evaluates the potential of a substance to induce structural chromosome damage. Cultured mammalian cells, such as human lymphocytes, are exposed to the test substance for a defined period.[20] Following exposure and a recovery period, cells are arrested in metaphase. Chromosomes are then harvested, stained, and microscopically examined for structural aberrations like breaks, gaps, and exchanges.

Two-Generation Reproductive Toxicity Study This study design, typically in rats, involves exposing a parental generation (F0) to the test substance before mating, during gestation, and through lactation. The effects on mating, fertility, pregnancy, and offspring viability are assessed. Selected offspring (F1 generation) are then raised to maturity and mated to produce an F2 generation, while also being exposed to the substance. This allows for the evaluation of potential effects on reproductive function and systemic toxicity in two generations.[5]

Visualizations







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